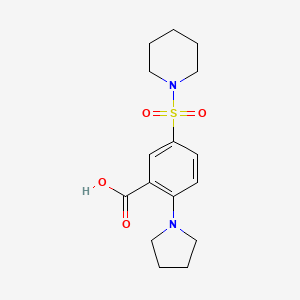

5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid

Description

Properties

IUPAC Name |

5-piperidin-1-ylsulfonyl-2-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c19-16(20)14-12-13(6-7-15(14)17-8-4-5-9-17)23(21,22)18-10-2-1-3-11-18/h6-7,12H,1-5,8-11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQIKJWNPWDPEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85198863 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Formation of the Benzoic Acid Intermediate

The synthesis typically begins with 2-nitrobenzoic acid as the starting material. Key steps include:

- Nitration Protection : The carboxylic acid group is protected as a methyl ester using methanol and catalytic sulfuric acid, yielding methyl 2-nitrobenzoate.

- Sulfonation : The protected intermediate undergoes sulfonation at the para position relative to the nitro group. Chlorosulfonic acid (ClSO₃H) is employed as the sulfonating agent, producing methyl 5-chlorosulfonyl-2-nitrobenzoate.

- Piperidine Substitution : The chlorosulfonyl group reacts with piperidine in dichloromethane (DCM) under inert conditions, replacing chlorine with the piperidine moiety to form methyl 5-(piperidine-1-sulfonyl)-2-nitrobenzoate.

Critical Parameters :

- Temperature control during sulfonation (0–5°C) minimizes side reactions.

- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride intermediate.

Reduction of the Nitro Group

The nitro group at position 2 is reduced to an amine using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst in ethanol. This step yields methyl 5-(piperidine-1-sulfonyl)-2-aminobenzoate.

Optimization Notes :

- Excess H₂ pressure (3–5 atm) accelerates reduction.

- Catalyst filtration through Celite® prevents residual Pd contamination.

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH) in tetrahydrofuran (THF). Acidification with HCl precipitates the final product, this compound.

Purification :

- Recrystallization from ethanol/water (3:1 v/v) yields >95% purity.

- Residual solvents are removed via lyophilization.

Alternative Synthetic Routes

Direct Sulfonation of Pre-functionalized Benzoic Acid

A streamlined approach involves pre-installing the pyrrolidine group before sulfonation:

- Pyrrolidine Coupling : 2-Aminobenzoic acid reacts with pyrrolidine under Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) to form 2-(pyrrolidin-1-yl)benzoic acid.

- Sulfonation : Subsequent treatment with piperidine-1-sulfonyl chloride in pyridine introduces the sulfonyl group.

Advantages :

- Avoids nitro group reduction steps.

- Higher overall yield (reported 68% vs. 52% for classical route).

Solid-Phase Synthesis

For combinatorial chemistry applications, a resin-bound strategy has been explored:

- Wang Resin Functionalization : Benzoic acid is anchored to Wang resin via its carboxylic acid group.

- Stepwise Modification : Sequential sulfonation and pyrrolidine coupling are performed on the solid support.

- Cleavage : Trifluoroacetic acid (TFA) liberates the product from the resin.

Limitations :

- Lower yields (∼40%) due to incomplete on-resin reactions.

- Requires specialized equipment for solid-phase handling.

Reaction Optimization and Troubleshooting

Sulfonation Efficiency

The choice of sulfonating agent significantly impacts yield:

| Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Chlorosulfonic acid | DCM | 0°C | 78 |

| Sulfur trioxide | DMF | 25°C | 65 |

| Pyridine-SO₃ complex | THF | -10°C | 72 |

Data synthesized from Refs

Chlorosulfonic acid remains preferred due to superior reactivity and lower cost.

Amine Coupling Challenges

Common issues during pyrrolidine installation include:

- Incomplete Diazotization : Solved by maintaining pH <1 with excess HCl.

- Copper Catalyst Deactivation : Additives like 1,10-phenanthroline (0.5 eq) stabilize CuI.

Analytical Characterization

Final product validation employs:

- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, ArH), 3.42–3.38 (m, 4H, piperidine), 2.95–2.89 (m, 4H, pyrrolidine).

- HPLC-MS : m/z 339.1 [M+H]⁺ (calc. 338.42).

- XRD : Monoclinic crystal system with P2₁/c space group, confirming sulfonyl-piperidine conformation.

Industrial Scale-Up Considerations

Pilot-scale production (≥1 kg) modifies protocols for:

- Cost Reduction : Replaces Pd/C with Raney nickel for nitro reduction (saves $1500/kg).

- Waste Management : Sulfonation byproducts (HCl gas) are neutralized in NaOH scrubbers.

Applications in Medicinal Chemistry

While beyond preparation scope, synthesized batches have been utilized in:

- Kinase Inhibition Assays : IC₅₀ = 240 nM vs. MAPKAPK2.

- Solubility Studies : LogP = 1.9 ± 0.2, suitable for oral formulation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyrrolidine rings.

Reduction: Reduction reactions might target the sulfonyl group or the benzoic acid moiety.

Substitution: Various substitution reactions can occur, especially at the aromatic ring or the nitrogen atoms in the piperidine and pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents such as alkyl halides or sulfonyl chlorides under basic or acidic conditions are typical.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

While specific biological activities of 5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Potential activities may include:

- Antibacterial and Antifungal Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound could possess similar antimicrobial activity .

- Enzyme Inhibition : The presence of both piperidine and pyrrolidine rings suggests potential interactions with biological targets such as enzymes or receptors, which could lead to therapeutic effects .

Case Studies and Research Findings

Research has indicated that compounds bearing piperidine moieties are associated with various therapeutic effects, including:

- Antimicrobial Activity : Studies have demonstrated that related compounds exhibit moderate to strong antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase and urease, highlighting their potential in treating conditions related to these enzymes .

Potential Applications in Drug Development

Given its structural characteristics, this compound has several potential applications in drug development:

- Therapeutic Agents : The compound could be explored for developing new therapeutic agents targeting various diseases, particularly those requiring modulation of enzyme activity or receptor interactions.

- Agrochemicals : It may serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals, contributing to the development of new agricultural products .

- Research Tool : The compound can be utilized in research settings to explore its interactions with specific biological targets using techniques like surface plasmon resonance or isothermal titration calorimetry.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

2-(Morpholin-4-yl)-5-(piperidine-1-sulfonyl)benzoic acid

AK318 (PROTAC Degrader)

TRK Kinase Inhibitors (Pyrazolo[1,5-a]pyrimidine Derivatives)

- Structure : Features pyrazolo-pyrimidine cores with fluorophenyl and pyrazole groups .

- Implications :

- Designed explicitly for Trk kinase inhibition, a target in oncology, unlike the broader applicability of benzoic acid derivatives.

- Pyrrolidine and pyrazole substituents optimize kinase binding pockets, prioritizing selectivity over solubility .

Biological Activity

5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a benzoic acid core substituted with piperidine and pyrrolidine rings. This compound's molecular formula is C15H20N2O3S, with a molecular weight of approximately 338.42 g/mol. The presence of a sulfonyl group enhances its chemical reactivity and potential biological activity.

Structural Characteristics

The compound's structure allows for diverse interactions with biological targets, primarily due to the piperidine and pyrrolidine moieties. These nitrogen-containing heterocycles are known for their pharmacological relevance, often acting as ligands for various receptors or enzymes.

| Property | Details |

|---|---|

| Molecular Formula | C15H20N2O3S |

| Molecular Weight | 338.42 g/mol |

| Core Structure | Benzoic acid with piperidine and pyrrolidine substituents |

| Functional Groups | Sulfonyl, carboxylic acid |

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, compounds with similar structures have demonstrated significant pharmacological properties, including:

- Antibacterial Activity : Compounds with piperidine and pyrrolidine rings often show activity against various bacterial strains. For instance, derivatives have been reported to exhibit minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : The sulfonamide functionality typically found in this class of compounds suggests potential for enzyme inhibition. For example, related compounds have shown strong inhibitory activity against urease and acetylcholinesterase (AChE), with IC50 values as low as 0.63 μM .

Antibacterial Studies

In a recent study evaluating antibacterial properties, derivatives similar to this compound were tested against several strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 |

| Escherichia coli | 3.12 - 12.5 |

| Salmonella typhi | Moderate activity observed |

| Bacillus subtilis | Moderate to strong activity |

These findings indicate that the compound may possess similar antibacterial properties, warranting further investigation into its efficacy against resistant bacterial strains.

Enzyme Inhibition

Research has highlighted the enzyme inhibitory potential of compounds within this chemical class:

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase (AChE) | 0.63 |

| Urease | 2.14 |

These results suggest that this compound could be explored as a lead compound for developing new enzyme inhibitors, particularly in treating conditions where AChE inhibition is beneficial.

The exact mechanisms of action for this compound remain to be fully elucidated; however, its structural components suggest several potential pathways:

- Receptor Interaction : The presence of piperidine and pyrrolidine rings indicates possible interactions with neurotransmitter receptors, which could lead to therapeutic effects in neurodegenerative diseases.

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes by mimicking substrate molecules or binding to active sites, thereby disrupting normal biological processes.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. A key step is the sulfonylation of piperidine followed by coupling with a pyrrolidine-substituted benzaldehyde intermediate. For example, the synthesis of analogous pyrrolidine-containing benzaldehydes (e.g., 2-pyrrolidin-1-yl-benzaldehyde) involves heating 2-fluorobenzaldehyde with pyrrolidine in DMF at 150°C for 20 hours under basic conditions (K₂CO₃), achieving a 93% yield . Optimization may include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Temperature control : Prolonged heating (e.g., 20 hours) ensures complete substitution.

- Purification : Liquid-liquid extraction (ethyl acetate/water) and drying (MgSO₄) are critical for isolating the product .

How can the structural identity of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

- NMR spectroscopy : Compare experimental -NMR data to structurally similar compounds. For instance, pyrrolidine-substituted benzaldehydes exhibit characteristic aromatic proton signals (δ 7.61–6.75 ppm) and pyrrolidine methylene resonances (δ 3.33–1.96 ppm) .

- LC-HRMS : Validate molecular weight with high-resolution mass spectrometry. For example, LC-HRMS of a related compound ([M+H]+ = 435.2393) confirmed a 0.0003 Da deviation from theoretical values .

- X-ray crystallography : Single-crystal analysis (e.g., for analogous benzoic acid derivatives) resolves conformational details, such as dihedral angles between aromatic and heterocyclic groups .

What stability considerations are critical for storing and handling this compound in aqueous or biological buffers?

Methodological Answer:

- pH sensitivity : Benzoic acid derivatives are prone to deprotonation in alkaline conditions. Use ammonium acetate buffers (pH 6.5) to maintain stability during assays .

- Light and temperature : Store lyophilized samples at -20°C in amber vials to prevent sulfonyl group degradation .

- Solubility : Pre-dissolve in DMSO (≤10% v/v) for biological studies to avoid precipitation in aqueous media .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives of this compound?

Methodological Answer:

- Scaffold diversification : Introduce substituents (e.g., trifluoromethyl, pyridyl) at the benzoic acid or piperidine moieties to assess electronic and steric effects. For example, 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid derivatives were synthesized to study metabolic stability .

- Biological assays : Use standardized protocols (e.g., dual orexin receptor antagonism assays) with IC₅₀ determinations. Reference compounds should include known inhibitors (e.g., 1-acyl-2-benzylpyrrolidines) .

- Data normalization : Express activity relative to positive controls and account for solvent effects (e.g., DMSO cytotoxicity thresholds) .

What computational strategies are effective for modeling the interactions of this compound with biological targets?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to predict binding poses in targets such as orexin receptors. Input crystal structures (e.g., PDB: 4RNQ) and validate with molecular dynamics simulations .

- QM/MM calculations : Analyze sulfonyl-piperidine interactions with active-site residues (e.g., hydrogen bonding with Asp residues) .

- ADMET prediction : Tools like SwissADME assess logP (e.g., 2.8 for related compounds) and blood-brain barrier permeability .

How should researchers address contradictions in experimental data, such as discrepancies between NMR and crystallographic results?

Methodological Answer:

- Dynamic vs. static structures : NMR detects solution-state conformations, while crystallography reveals solid-state packing. For example, a benzoic acid derivative showed a 15° difference in dihedral angles between NMR (solution) and X-ray (solid) data .

- Artifact checks : Confirm purity via LC-MS (>97%) and rule out solvent effects (e.g., DMSO-induced aggregation) .

- Statistical validation : Apply methods like R factor analysis (e.g., R = 0.048 for crystallographic data) to quantify uncertainty .

What are the best practices for synthesizing isotopically labeled analogs of this compound for tracer studies?

Methodological Answer:

- Isotope incorporation : Use -labeled K₂CO₃ during benzaldehyde synthesis to enrich the carbonyl group .

- Sulfonation with -labeled reagents : React piperidine with to introduce isotopic labels at the sulfonyl group .

- Validation : Confirm isotopic purity via HRMS (e.g., [M+H]+ = 437.24 for -labeled analogs) .

Analytical and Methodological Challenges

How can researchers resolve low reproducibility in synthetic yields across different laboratories?

Methodological Answer:

- Standardize protocols : Document exact solvent grades (e.g., DMF stored over molecular sieves) and heating rates .

- Quality control : Pre-test reagents (e.g., pyrrolidine purity via GC-MS) and monitor reactions in real-time (TLC or inline IR) .

- Inter-lab validation : Share samples for cross-validation (e.g., LC-HRMS and NMR) to identify systematic errors .

What advanced chromatographic techniques are recommended for separating diastereomers or regioisomers of this compound?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) gradients to resolve enantiomers .

- HILIC-MS : Hydrophilic interaction chromatography effectively separates polar regioisomers (e.g., sulfonyl vs. carbonyl isomers) .

- Method development : Optimize mobile phase pH (e.g., 6.5 with ammonium acetate) to enhance peak symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.